molecular formula C21H38N.Cl<br>C21H38ClN B1198228 Cetylpyridinium chloride monohydrate CAS No. 6004-24-6

Cetylpyridinium chloride monohydrate

Cat. No.: B1198228
CAS No.: 6004-24-6
M. Wt: 340.0 g/mol
InChI Key: YMKDRGPMQRFJGP-UHFFFAOYSA-M
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Description

Cetylpyridinium chloride monohydrate is a cationic quaternary ammonium compound widely used for its antiseptic properties. It is commonly found in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays. This compound is effective in killing bacteria and other microorganisms, making it valuable in preventing dental plaque and reducing gingivitis .

Biochemical Analysis

Biochemical Properties

Cetylpyridinium chloride monohydrate plays a significant role in biochemical reactions, primarily due to its cationic surfactant nature. It interacts with various biomolecules, including enzymes and proteins, by disrupting their cell membranes. This disruption is achieved through the interaction of the positively charged this compound molecules with the negatively charged components of the microbial cell membrane, causing destabilization and permeabilization . This interaction leads to the lysis and eventual death of the microorganisms.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the cell membranes of microorganisms, leading to cell lysis. This compound also impacts cell signaling pathways and gene expression by altering the integrity of the cell membrane, which can affect the overall cellular metabolism . In oral health, this compound has been shown to reduce the growth of pathogenic bacteria and prevent dental plaque formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the microbial cell membrane. The positively charged region of this compound binds directly to the polar negatively charged phosphate groups of phospholipids, while the nonpolar portion interacts with nonpolar phospholipid tails. This dual interaction results in the permeability of the cell membrane, followed by membrane depolarization, leakage of intracellular components, and eventually the death of the microbial cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound exhibits extended-release properties in an aqueous environment, which can enhance its antimicrobial activity over time . High concentrations of this compound may exert cytotoxic effects, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low concentrations of this compound provide significant bactericidal effects while minimizing cytotoxic effects. High doses can cause adverse effects such as nausea, vomiting, and convulsions . It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with microbial cell membranes. The compound’s cationic nature allows it to disrupt the lipid bilayers of microorganisms, leading to their lysis. This interaction can affect metabolic flux and metabolite levels within the microbial cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its cationic nature facilitates its binding to negatively charged components of cell membranes, allowing it to accumulate in specific cellular compartments . This accumulation enhances its antimicrobial activity by ensuring prolonged contact with the target microorganisms.

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it exerts its antimicrobial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, ensuring its effective action against microbial cells . This localization is crucial for its role in disrupting cell membranes and preventing microbial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetylpyridinium chloride monohydrate can be synthesized through the reaction of cetyl alcohol with pyridine, followed by quaternization with methyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow synthesis. This method involves high-temperature reactions in a continuous flow reactor, significantly reducing reaction time and improving yield and purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Cetylpyridinium chloride monohydrate primarily undergoes substitution reactions due to its quaternary ammonium structure. It can react with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.

    Conditions: Reactions typically occur in aqueous or organic solvents at moderate temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide can produce cetylpyridinium hydroxide, while reaction with sodium bromide can yield cetylpyridinium bromide .

Scientific Research Applications

Cetylpyridinium chloride monohydrate has a broad range of scientific research applications:

Comparison with Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antiseptic properties.

    Hexadecyltrimethylammonium bromide: A cationic surfactant used in similar applications.

Uniqueness: Cetylpyridinium chloride monohydrate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an antimicrobial agent in various formulations .

Properties

IUPAC Name

1-hexadecylpyridin-1-ium;chloride
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InChI

InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1
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InChI Key

YMKDRGPMQRFJGP-UHFFFAOYSA-M
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
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Molecular Formula

C21H38ClN
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DSSTOX Substance ID

DTXSID6041761
Record name Cetylpyridinium chloride
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Molecular Weight

340.0 g/mol
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Physical Description

Other Solid, White solid; [HSDB]
Record name Pyridinium, 1-hexadecyl-, chloride (1:1)
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Solubility

Very soluble in water, chloroform
Record name CETYLPYRIDINIUM CHLORIDE
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Mechanism of Action

MODE OF ACTION ... NOT YET FULLY UNDERSTOOD BUT HAS BEEN ASCRIBED TO ... THE DENATURING OF LIPOPROTEIN COMPLEXES, & POSSIBLY OTHER ACTIONS. /QUATERNARY AMMONIUM COMPD/, EVIDENCE HAS BEEN PRESENTED THAT THE MAJOR SITE OF ACTION ... MAY BE THE CELL MEMBRANE, WHERE THE AGENTS MAY CAUSE CHANGES IN PERMEABILITY THAT PERMIT ESCAPE OF ENZYMES, COENZYMES, & METABOLIC INTERMEDIATES. /CATIONIC SURFACTANTS/, EMULSIFY SEBACEOUS MATERIAL, WHICH IS THEN REMOVED TOGETHER WITH DIRT & BACTERIA. THE MILD DESQUAMATING EFFECT OF THE QUATERNARY AMMONIUM COMPOUNDS AIDS IN CLEANING. /QUATERNARY AMMONIUM COMPD/
Record name CETYLPYRIDINIUM CHLORIDE
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Color/Form

White powder

CAS No.

123-03-5, 6004-24-6
Record name Cetylpyridinium chloride
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Record name Cetylpyridinium chloride [INN]
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Melting Point

80 °C
Record name CETYLPYRIDINIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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